REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]([OH:7])[CH2:4][CH2:5][CH:6]=1.[CH:8](OCC)=[CH2:9]>[Hg](OC(C)=O)OC(C)=O>[Br:1][C:2]1[CH:3]([O:7][CH:8]=[CH2:9])[CH2:4][CH2:5][CH:6]=1
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Name
|
|
Quantity
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21.7 g
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Type
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reactant
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Smiles
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BrC=1C(CCC1)O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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BrC=1C(CCC1)O
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Name
|
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Quantity
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300 mL
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Type
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reactant
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Smiles
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C(=C)OCC
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Name
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|
Quantity
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31.8 g
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Type
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catalyst
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Smiles
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[Hg](OC(=O)C)OC(=O)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The mixture was quenched with 5% NaOH (150 mL)
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Type
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FILTRATION
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Details
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filtered through celite
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Type
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CONCENTRATION
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Details
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The residue was concentrated
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Name
|
|
Type
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product
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Smiles
|
BrC1=CCCC1OC=C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |